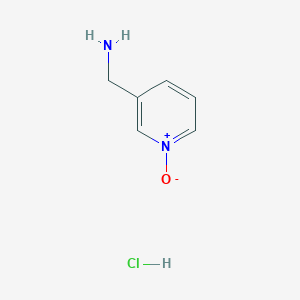

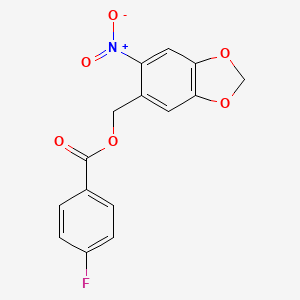

![molecular formula C24H23NO5 B2363309 4-[[6-(3,4-ジヒドロ-1H-イソキノリン-2-イルメチル)-4-オキソピラン-3-イル]オキシメチル]安息香酸メチル CAS No. 898439-66-2](/img/structure/B2363309.png)

4-[[6-(3,4-ジヒドロ-1H-イソキノリン-2-イルメチル)-4-オキソピラン-3-イル]オキシメチル]安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

医薬品化学および創薬

アトルバスタチンやスニチニブなどの成功した医薬品の重要な役割を果たすピロール-3-カルボン酸アミド、例えば本化合物の合成は、大きな関心を集めています。 これらの医薬品は、それぞれコレステロール管理と癌治療に使用されています 。本化合物とこれらの医薬品の構造的類似性から、治療の可能性が示唆されます。

抗菌特性

本化合物の特定の研究は限られていますが、関連する誘導体は抗菌作用を示しています 。その抗菌作用と抗真菌作用を調べることは有益です。

抗癌研究

抗マラリア剤などの生物活性化合物との構造的類似性を考えると、本化合物は抗癌作用を示す可能性があります。 研究者は、癌細胞株や腫瘍モデルに対するその効果を検討することができます .

抗真菌活性

関連するインダゾール化合物のベンゼン環の静電特性は、抗真菌活性と相関しています。 同様の調査を本化合物に対して行うことができます .

有機合成と方法論

本化合物を生成する合成手順には、グリシン由来のエナミノアミドの環化モードが含まれます。 その高い収率と操作の簡便さにより、さらなる方法開発の有望な候補となります .

ケミカルバイオロジー

特定の条件下(例えば、Boc脱保護)における好ましい環化経路を理解することは、反応機構に関する洞察を提供し、将来の合成戦略を導くことができます .

特性

IUPAC Name |

methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-28-24(27)19-8-6-17(7-9-19)15-30-23-16-29-21(12-22(23)26)14-25-11-10-18-4-2-3-5-20(18)13-25/h2-9,12,16H,10-11,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRXQHALPXLSAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

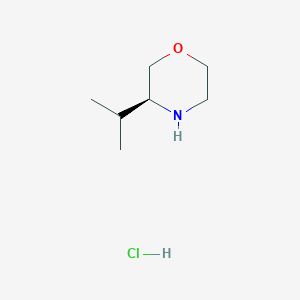

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

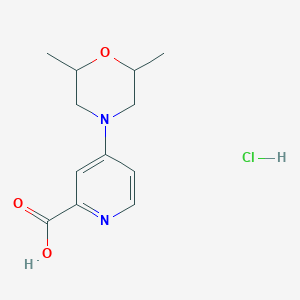

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

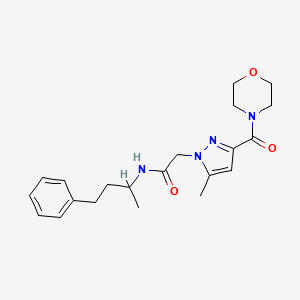

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)

![4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2363242.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)

![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)

![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363249.png)